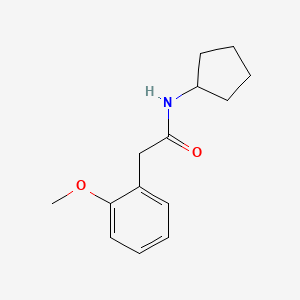![molecular formula C20H18ClN5O3 B5520831 4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)
4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.1098171 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, related to the compound , have been synthesized and investigated for their potential anticancer activities. Specifically, compounds with chlorophenyl substitutions demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, showing potential as anticancer agents compared to the standard drug cisplatin (Yurttaş et al., 2014).
Antimicrobial Activities
Derivatives of 1,2,4-triazole have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, including a compound starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showing good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Antibacterial Screening
Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus were synthesized and exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, suggesting their utility in developing new antibacterial agents (Deshmukh et al., 2017).
Antioxidant and Antitumor Activities
Evaluation of synthesized nitrogen heterocycles for antioxidant and antitumor activities revealed that certain triazine and pyrimidine derivatives exhibit significant properties, suggesting their application in treatment strategies against oxidative stress and cancer (El-Moneim et al., 2011).
Solubility and Pharmacokinetic Properties
A novel potential antifungal compound within the 1,2,4-triazole class demonstrated specific pharmacologically relevant physicochemical properties, including solubility in various solvents and biologically relevant media, providing insights into its solubility thermodynamics and partitioning processes, crucial for drug delivery system design (Volkova et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c21-15-6-8-16(9-7-15)26-20(29)25(19(23-26)14-4-2-1-3-5-14)13-18(28)24-11-10-22-17(27)12-24/h1-9H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQQKDJZPNFPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)
![7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)
![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)
![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)
![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)
![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)
